(E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide (E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide
Brand Name: Vulcanchem
CAS No.: 134430-89-0
VCID: VC0023619
InChI: InChI=1S/C15H12BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+
SMILES: C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Br
Molecular Formula: C15H12BrNO
Molecular Weight: 302.16 g/mol

(E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide

CAS No.: 134430-89-0

Reference Standards

VCID: VC0023619

Molecular Formula: C15H12BrNO

Molecular Weight: 302.16 g/mol

(E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide - 134430-89-0

CAS No. 134430-89-0
Product Name (E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide
Molecular Formula C15H12BrNO
Molecular Weight 302.16 g/mol
IUPAC Name (E)-N-(4-bromophenyl)-3-phenylprop-2-enamide
Standard InChI InChI=1S/C15H12BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+
Standard InChIKey CPHIJOVRKMUDKW-IZZDOVSWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br
SMILES C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Br
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Br
Synonyms (E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide;
PubChem Compound 681894
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator